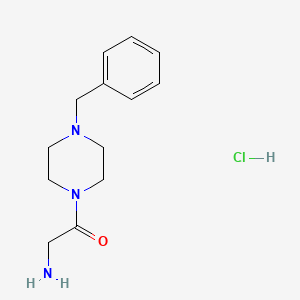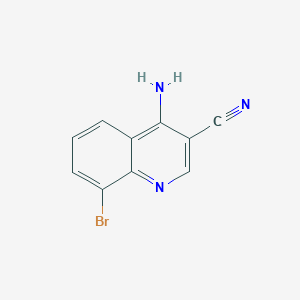
2-Amino-N-(3-hydroxybutyl)-3-phenylpropanamide hydrochloride
概要
説明
2-Amino-N-(3-hydroxybutyl)-3-phenylpropanamide hydrochloride is a chemical compound with the molecular formula C7H17ClN2O2. It is a derivative of propanamide and contains an amino group, a hydroxybutyl group, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the following steps:
Phenylpropanoic Acid Derivation: The synthesis begins with phenylpropanoic acid, which undergoes a series of reactions to introduce the amino and hydroxybutyl groups.
Amination Reaction:
Hydroxybutylation: The hydroxybutyl group is introduced through a reaction with 3-hydroxybutylamine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of 2-Amino-N-(3-hydroxybutyl)-3-phenylpropanamide hydrochloride is scaled up using reactors and controlled reaction conditions to ensure purity and yield. The process involves continuous monitoring and optimization to achieve the desired product quality.
化学反応の分析
Types of Reactions: 2-Amino-N-(3-hydroxybutyl)-3-phenylpropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids and ketones.
Reduction Products: Reduction reactions can produce amines and alcohols.
Substitution Products: Substitution reactions can result in the formation of different derivatives with varied functional groups.
科学的研究の応用
2-Amino-N-(3-hydroxybutyl)-3-phenylpropanamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-Amino-N-(3-hydroxybutyl)-3-phenylpropanamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
2-Amino-N-(3-hydroxybutyl)-3-phenylpropanamide hydrochloride is similar to other compounds with similar functional groups, such as:
2-Amino-N-(3-hydroxybutyl)propanamide: This compound lacks the phenyl group and has different chemical properties.
3-Phenylpropanoic Acid: This compound is a precursor in the synthesis of this compound and has different reactivity.
Other Amino Acids and Derivatives: Compounds with similar amino and hydroxy groups may have different biological activities and applications.
特性
IUPAC Name |
2-amino-N-(3-hydroxybutyl)-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-10(16)7-8-15-13(17)12(14)9-11-5-3-2-4-6-11;/h2-6,10,12,16H,7-9,14H2,1H3,(H,15,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCZYTGFJCYZQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)C(CC1=CC=CC=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B1527437.png)


![(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1527441.png)
![1-[(3,5-Dimethoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1527442.png)



![2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid](/img/structure/B1527447.png)
